2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile

CAS No.: 876549-49-4

Cat. No.: VC6534446

Molecular Formula: C13H15N3O2

Molecular Weight: 245.282

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 876549-49-4 |

|---|---|

| Molecular Formula | C13H15N3O2 |

| Molecular Weight | 245.282 |

| IUPAC Name | 2-(2-methylpiperidin-1-yl)-5-nitrobenzonitrile |

| Standard InChI | InChI=1S/C13H15N3O2/c1-10-4-2-3-7-15(10)13-6-5-12(16(17)18)8-11(13)9-14/h5-6,8,10H,2-4,7H2,1H3 |

| Standard InChI Key | RUIZUCCFRARZAT-UHFFFAOYSA-N |

| SMILES | CC1CCCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C#N |

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

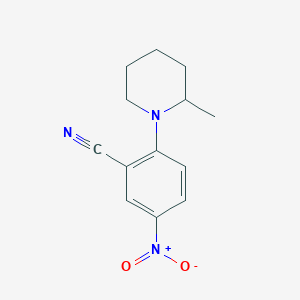

2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile features a benzene core substituted at three positions:

-

Position 1: A nitrile (–C≡N) group, conferring electrophilic reactivity.

-

Position 2: A 2-methylpiperidin-1-yl group, introducing steric bulk and basicity from the tertiary amine.

-

Position 5: A nitro (–NO₂) group, enhancing electron-withdrawing effects.

The piperidine ring’s methyl substituent at position 2 influences conformational flexibility, potentially affecting intermolecular interactions .

Molecular Formula and Weight

-

Molecular Formula:

-

Molecular Weight: 246.3 g/mol (calculated from atomic composition).

| Property | Value |

|---|---|

| IUPAC Name | 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile |

| Exact Mass | 246.1218 g/mol |

| Topological Polar Surface Area | 89.8 Ų (estimated) |

Physical and Chemical Properties

While experimental data on physical properties (e.g., melting point, solubility) are absent from public sources, inferences can be drawn from structural analogs:

-

Solubility: Likely low in water due to the hydrophobic piperidinyl and nitrile groups; moderate solubility in polar aprotic solvents (e.g., DMF, DMSO).

-

Stability: Expected to be stable under ambient conditions but sensitive to strong acids/bases due to the nitrile and nitro groups .

| Hazard Category | GHS Code |

|---|---|

| Acute Oral Toxicity | Category 4 (H302) |

| Skin Irritation | Category 2 (H315) |

| Eye Irritation | Category 2A (H319) |

| Respiratory Irritation | Specific Target Organ Toxicity (STOT SE 3, H335) |

Risk Mitigation Measures

-

Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles .

-

Ventilation: Use fume hoods or ensure adequate airflow to prevent inhalation exposure .

-

First Aid:

Synthesis and Industrial Production

-

Nucleophilic Aromatic Substitution: Reaction of 2-fluoro-5-nitrobenzonitrile with 2-methylpiperidine under basic conditions.

-

Cyanation: Conversion of a brominated precursor via Rosenmund-von Braun reaction.

Industrial-scale production is likely limited to specialized chemical suppliers (e.g., Fluorochem Ltd, AK Scientific) .

Applications in Research and Development

Though specific applications are proprietary, the compound’s structure suggests potential roles in:

-

Pharmaceutical Intermediates: As a building block for kinase inhibitors or neurologically active agents.

-

Material Science: Nitriles are precursors for polymers and corrosion inhibitors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume